(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the acetamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes, making it a valuable tool for studying enzyme function and regulation .
Medicine
In medicine, this compound has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique electronic and optical properties. Its electron-deficient nature and high oxidative stability make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound binds to the ATP binding site of EGFR kinase, preventing its activation and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
3-(4-(benzyloxy)phenyl)hex-4-inoic acid derivative: This compound shares the benzyloxyphenyl group but has a different core structure.
3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound also features the benzyloxyphenyl group and has shown similar anticancer activity.
Uniqueness
What sets (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide apart is its thieno[3,4-d]thiazole core, which provides unique electronic properties and high oxidative stability. These characteristics make it particularly valuable in applications requiring robust and stable materials .
Properties
Molecular Formula |
C20H20N2O4S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-14(23)21-20-22(18-12-28(24,25)13-19(18)27-20)16-7-9-17(10-8-16)26-11-15-5-3-2-4-6-15/h2-10,18-19H,11-13H2,1H3 |
InChI Key |
KILDNONXOQANBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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